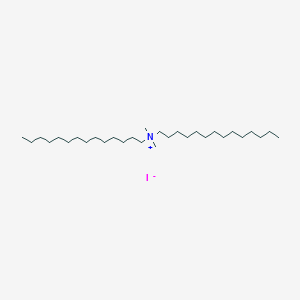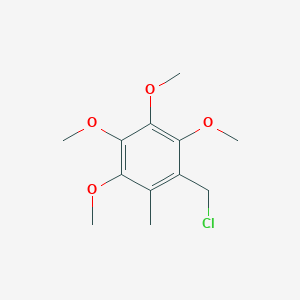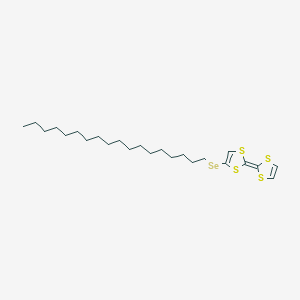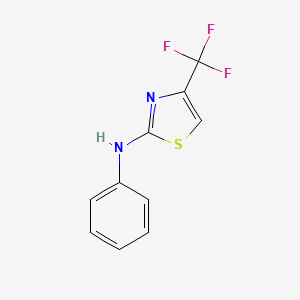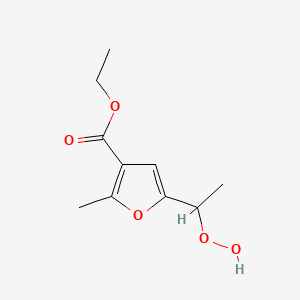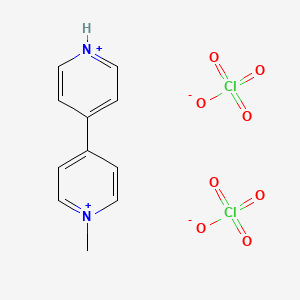![molecular formula C14H18O B14281980 {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene CAS No. 141412-46-6](/img/structure/B14281980.png)
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is an organic compound that features a benzene ring substituted with a but-2-en-1-yloxy group and a but-3-en-1-yl group. This compound is of interest due to its unique structure, which combines aromatic and aliphatic characteristics, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene typically involves the reaction of benzene with but-2-en-1-ol and but-3-en-1-ol under specific conditions. One common method is the Williamson ether synthesis, where benzene is reacted with but-2-en-1-ol in the presence of a strong base like sodium hydride to form the ether linkage. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to improve yield and efficiency. Catalysts such as palladium or platinum can be used to facilitate the coupling reactions between benzene and the butenyl alcohols. The process is typically conducted in a controlled environment to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the double bonds in the butenyl groups to single bonds, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using hydrogen gas (H₂) and a palladium catalyst (Pd/C) is a typical method.
Substitution: Reagents such as bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of but-2-en-1-al or but-2-enoic acid.
Reduction: Formation of {1-[(But-2-en-1-yl)oxy]butane}.
Substitution: Formation of brominated or nitrated derivatives of the benzene ring.
科学的研究の応用
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules due to its unique structure.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene involves its interaction with various molecular targets. The benzene ring can participate in π-π interactions with aromatic residues in proteins, while the butenyl groups can undergo metabolic transformations. These interactions and transformations can modulate the activity of enzymes and receptors, leading to specific biological effects.
類似化合物との比較
Similar Compounds
{1-[(But-2-en-1-yl)oxy]butane}: A saturated analog with similar ether linkage but without the double bonds.
{1-[(But-2-en-1-yl)oxy]propane}: A shorter chain analog with similar functional groups.
{1-[(But-2-en-1-yl)oxy]hexane}: A longer chain analog with similar functional groups.
Uniqueness
{1-[(But-2-en-1-yl)oxy]but-3-en-1-yl}benzene is unique due to its combination of aromatic and aliphatic characteristics, which allows it to participate in a wide range of chemical reactions and interactions. Its structure provides a balance between hydrophobic and hydrophilic properties, making it versatile in various applications.
特性
CAS番号 |
141412-46-6 |
|---|---|
分子式 |
C14H18O |
分子量 |
202.29 g/mol |
IUPAC名 |
1-but-2-enoxybut-3-enylbenzene |
InChI |
InChI=1S/C14H18O/c1-3-5-12-15-14(9-4-2)13-10-7-6-8-11-13/h3-8,10-11,14H,2,9,12H2,1H3 |
InChIキー |
TWXBWKLYYJGXCI-UHFFFAOYSA-N |
正規SMILES |
CC=CCOC(CC=C)C1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,8-Bis[4-(pentyloxy)phenyl]octane-1,8-dione](/img/structure/B14281908.png)
methanone](/img/structure/B14281915.png)


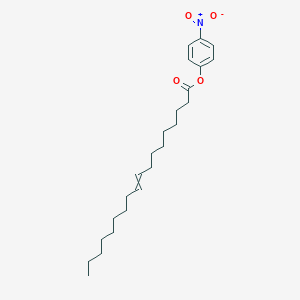
![Benzenamine, N-[(9-ethyl-9H-carbazol-3-yl)methylene]-4-nitro-](/img/structure/B14281939.png)


